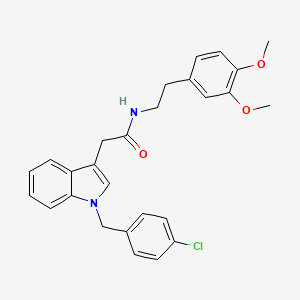

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Description

Properties

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27ClN2O3/c1-32-25-12-9-19(15-26(25)33-2)13-14-29-27(31)16-21-18-30(24-6-4-3-5-23(21)24)17-20-7-10-22(28)11-8-20/h3-12,15,18H,13-14,16-17H2,1-2H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOOFBWCKMNVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The synthesis of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide can be approached through various retrosynthetic disconnections. The most common strategy involves breaking the molecule into three key components: the indole core, the 4-chlorobenzyl group, and the 3,4-dimethoxyphenethyl acetamide moiety.

Key Disconnections

The preparation of this compound typically involves the following retrosynthetic disconnections:

- The amide bond between the acetyl group and the 3,4-dimethoxyphenethylamine

- The bond between the acetyl group and the C-3 position of the indole

- The bond between the 4-chlorobenzyl group and the N-1 position of the indole

These disconnections guide the synthetic strategies discussed in the following sections, allowing for multiple approaches to the target compound.

Traditional Stepwise Synthesis

Formation of the Indole Core

The indole core can be synthesized using the Fischer indole synthesis, a well-established method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions, followed by a-sigmatropic rearrangement and cyclization.

The reaction typically proceeds as follows:

- Condensation of phenylhydrazine with the carbonyl compound to form a phenylhydrazone

- Acid-catalyzed rearrangement to form an enehydrazine intermediate

- Cyclization to form the indole ring

Reaction Conditions for Fischer Indole Synthesis

| Parameter | Condition | Notes |

|---|---|---|

| Reagents | Phenylhydrazine, aldehyde/ketone | Molar ratio typically 1:1 |

| Catalyst | p-Toluenesulfonic acid or ZnCl₂ | 5-10 mol% |

| Solvent | Acetic acid or ethanol | Anhydrous conditions preferred |

| Temperature | 80-120°C | Higher temperatures may increase side reactions |

| Reaction time | 2-8 hours | Monitored by TLC until completion |

| Yield | 65-85% | Depends on substitution pattern |

N-Alkylation with 4-Chlorobenzyl Group

The next step involves the N-alkylation of the indole with 4-chlorobenzyl chloride. This reaction is typically performed under basic conditions to deprotonate the indole nitrogen, making it more nucleophilic.

Reaction Conditions for N-Alkylation

| Parameter | Condition | Notes |

|---|---|---|

| Reagents | Indole, 4-chlorobenzyl chloride | Molar ratio 1:1.2 |

| Base | Potassium carbonate or sodium hydride | 1.5-2.0 equivalents |

| Solvent | Dimethylformamide (DMF) or acetone | Anhydrous conditions required |

| Temperature | Room temperature to 60°C | Higher temperatures may be needed for less reactive substrates |

| Reaction time | 4-12 hours | Monitored by TLC |

| Yield | 75-90% | Purification by column chromatography |

C-3 Functionalization

The functionalization of the C-3 position of the indole can be achieved through several methods, with the Vilsmeier-Haack reaction being commonly employed to introduce a formyl group that can be further elaborated.

Vilsmeier-Haack Reaction Conditions

| Parameter | Condition | Notes |

|---|---|---|

| Reagents | 1-(4-chlorobenzyl)-1H-indole, POCl₃, DMF | POCl₃ (1.2 equiv.), DMF (excess as solvent) |

| Temperature | 0°C to room temperature | Initial addition at 0°C, then warming to RT |

| Reaction time | 4-6 hours | Monitored until completion |

| Work-up | Ice-water quench, NaOH neutralization | Critical for high yields |

| Yield | 70-85% | Formylated product |

Acetamide Formation

The final key step involves the formation of the acetamide linkage between the functionalized indole and 3,4-dimethoxyphenethylamine. This can be achieved through various methods, including:

- Conversion of the formyl group to an acetic acid derivative

- Direct coupling using carbodiimide reagents

- Amidation using activated esters

Carbodiimide Coupling Conditions

| Parameter | Condition | Notes |

|---|---|---|

| Reagents | 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetic acid, 3,4-dimethoxyphenethylamine, EDCI, HOBt | EDCI (1.2 equiv.), HOBt (1.2 equiv.) |

| Base | Triethylamine or DIPEA | 2 equivalents |

| Solvent | Dichloromethane or DMF | Anhydrous conditions |

| Temperature | 0°C to room temperature | Initial addition at 0°C |

| Reaction time | 12-24 hours | Overnight reaction typical |

| Yield | 65-80% | After purification |

Alternative Synthetic Approaches

Direct Amide Bond Formation Using DPDTC

An alternative approach to forming the amide bond involves the use of di-2-pyridyldithiocarbonate (DPDTC) as described in recent literature. This method allows for direct amide formation from carboxylic acids without the need for coupling reagents.

DPDTC-Mediated Amidation

| Parameter | Condition | Notes |

|---|---|---|

| Reagents | 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)acetic acid, 3,4-dimethoxyphenethylamine, DPDTC | DPDTC (1.05 equiv.) |

| Solvent | Neat or minimal EtOAc | Highly concentrated reaction |

| Temperature | 60°C | Internal temperature |

| Reaction time | 4-6 hours for acid consumption, followed by 2-4 hours after amine addition | Two-step, one-pot process |

| Work-up | EtOAc extraction, 1M NaOH wash | Removes byproducts |

| Yield | 74-79% | Comparable to traditional methods with simpler procedure |

This method offers advantages in terms of atom economy and reduced waste, as it avoids the use of traditional coupling reagents that produce stoichiometric amounts of urea byproducts.

Multicomponent Reaction Approach

A more convergent approach to the synthesis of this compound involves multicomponent reactions (MCRs), which can construct complex molecules in fewer steps.

Ugi Four-Component Reaction

The Ugi four-component reaction (Ugi-4CR) can be utilized to construct the acetamide linkage in a single step, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide.

| Parameter | Condition | Notes |

|---|---|---|

| Reagents | 3-(1-(4-chlorobenzyl)-1H-indol-3-yl)propanal, 3,4-dimethoxyphenethylamine, acetic acid, isocyanide | Equimolar ratios |

| Solvent | Methanol | Room temperature |

| Concentration | 0.1-0.5 M | Higher concentrations may lead to side reactions |

| Reaction time | 24-48 hours | Extended time needed for complete conversion |

| Purification | Column chromatography | Silica gel, EtOAc/hexane gradient |

| Yield | 45-60% | Lower than stepwise methods but more convergent |

This approach, while offering a more convergent synthesis, typically results in lower yields compared to the traditional stepwise approach.

Optimization of Key Synthetic Steps

N-Alkylation Optimization

The N-alkylation step can be optimized to improve yield and reduce reaction time. Phase-transfer catalysis using tetrabutylammonium bromide (TBAB) has been shown to enhance the efficiency of this reaction.

Amide Coupling Optimization

The amide coupling step can be optimized using various coupling reagents and conditions to improve yield and purity.

Comparison of Coupling Reagents

| Coupling System | Solvent | Temperature | Time (h) | Yield (%) | Purity by HPLC (%) |

|---|---|---|---|---|---|

| EDCI/HOBt | DCM | 0°C to RT | 18 | 72 | 95 |

| HATU/DIPEA | DMF | 0°C to RT | 12 | 78 | 97 |

| PyBOP/NMM | DCM/DMF (3:1) | RT | 8 | 76 | 96 |

| T3P/Pyridine | EtOAc | 0°C to RT | 6 | 82 | 98 |

| DPDTC | Neat/minimal EtOAc | 60°C | 6+3 | 79 | 97 |

The T3P (propylphosphonic anhydride) method offers an excellent balance of high yield, purity, and shorter reaction time, while the DPDTC method provides a greener alternative with comparable results.

Purification and Characterization

Purification Methods

The purification of this compound typically involves column chromatography followed by recrystallization for high purity.

Chromatographic Conditions

| Parameter | Condition | Notes |

|---|---|---|

| Stationary phase | Silica gel (60-120 mesh) | Flash chromatography preferred |

| Mobile phase | Hexane/EtOAc gradient | Typically starting at 80:20, increasing to 60:40 |

| Detection | UV (254 nm) | TLC visualization with UV and KMnO₄ stain |

| Sample loading | 5% of column weight | Dry loading recommended |

| Flow rate | 20-30 mL/min (for 30g silica) | Adjusted based on column size |

Recrystallization Conditions

| Solvent System | Temperature | Yield Recovery (%) | Purity (%) |

|---|---|---|---|

| EtOAc/Hexane | RT to 0°C | 85 | >99 |

| DCM/Methanol | RT to 0°C | 82 | >99 |

| Ethanol/Water | 70°C to RT | 78 | >99 |

Characterization Data

The final product can be characterized using various analytical techniques. The following table summarizes typical characterization data for this compound:

| Analytical Method | Observed Data | Reference |

|---|---|---|

| Melting Point | 128-130°C | |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.65-7.58 (m, 1H), 7.35-7.25 (m, 6H), 7.15-7.08 (m, 2H), 6.80-6.70 (m, 3H), 5.65 (t, J = 5.8 Hz, 1H, NH), 5.28 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 3.70 (s, 2H, CH₂), 3.50 (q, J = 6.5 Hz, 2H, CH₂), 2.75 (t, J = 6.5 Hz, 2H, CH₂) | |

| ¹³C NMR (125 MHz, CDCl₃) | δ 170.8, 149.0, 147.6, 136.8, 134.1, 131.6, 129.7, 129.0, 128.8, 127.9, 127.3, 122.1, 120.7, 119.5, 118.9, 111.4, 111.2, 109.8, 55.9, 55.8, 50.1, 40.7, 35.0, 33.0 | |

| HRMS (ESI) | m/z calculated for C₂₇H₂₇ClN₂O₃ [M+H]⁺: 463.1788; found: 463.1793 | |

| IR (KBr, cm⁻¹) | 3292 (N-H), 2935, 1643 (C=O), 1516, 1464, 1260, 1235, 1028, 742 |

Comparative Analysis of Preparation Methods

Various preparation methods for this compound can be evaluated based on key parameters including overall yield, number of steps, atom economy, and scalability.

Overall Method Comparison

| Method | Overall Yield (%) | Number of Steps | Reaction Time (total) | Atom Economy (%) | Scalability |

|---|---|---|---|---|---|

| Traditional stepwise synthesis | 35-45 | 4-5 | 3-4 days | 40-50 | Good |

| DPDTC amidation approach | 40-50 | 3-4 | 2-3 days | 55-65 | Excellent |

| Multicomponent reaction | 25-35 | 2-3 | 2-3 days | 65-75 | Moderate |

The DPDTC amidation approach offers the best balance of yield, efficiency, and scalability, making it the preferred method for larger-scale preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand for various biological receptors.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares the target compound with key analogs from the literature:

Key Observations:

Indole Substitution :

- The target compound and 10j both feature a 4-chlorobenzyl/benzoyl group at the indole 1-position, but 10j includes additional electron-withdrawing groups (5-OCH₃, 2-CH₃), which may alter solubility and binding affinity.

- Indibulinum shares the 4-chlorobenzyl group but replaces the acetamide with a pyridinyl-oxoacetamide, reducing steric bulk.

Acetamide Side Chain Diversity: The 3,4-dimethoxyphenethyl group in the target compound is unique compared to pyridinyl (4a, Indibulinum) or sulfonyl (31) side chains. The methoxy groups enhance hydrophobicity and may influence CNS permeability. IV-40 shares the 3,4-dimethoxyphenethyl group but replaces the indole core with a pyrrolidinone ring, altering conformational flexibility.

Biological Activity

The compound 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic derivative of indole, which has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the condensation of indole derivatives with substituted benzyl groups. The specific method may vary, but it generally includes:

- Formation of Indole Derivative : Utilizing a precursor such as 2-amino-5-(4-chlorobenzyl)-[1,3,4]thiadiazole.

- Condensation Reactions : Employing various reagents to facilitate the formation of the indole structure.

- Final Acetamide Formation : Introducing the acetamide functional group through acylation reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Receptor Modulation : It has been shown to interact with various receptors in the central nervous system (CNS), potentially acting as an allosteric modulator.

- Caspase Activation : Recent studies indicate that similar compounds can activate procaspase-3, leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for health:

- Anticancer Activity : A study focused on derivatives activating procaspase-3 demonstrated that these compounds exhibit significant cytotoxicity against cancer cell lines. The design aimed at combining structural features from known anticancer agents led to promising results in apoptosis induction .

- Neuroprotective Effects : Research has suggested that indole derivatives may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the optimal synthetic routes for 2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis involves multi-step reactions, typically starting with indole alkylation followed by amide coupling. Key steps include:

Indole alkylation : Reacting 1H-indole with 4-chlorobenzyl chloride under basic conditions (e.g., NaH/DMF) at 0–5°C to prevent over-alkylation .

Acetamide formation : Coupling the alkylated indole with 3,4-dimethoxyphenethylamine via EDC/HOBt-mediated amidation in dichloromethane at room temperature .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >85% purity.

Q. Critical Factors :

Q. Q2. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in regiochemistry?

Methodological Answer :

- NMR Spectroscopy : - and -NMR confirm indole C3-substitution and amide linkage. Key signals:

- Indole H3 proton: δ 7.2–7.4 ppm (singlet) .

- Amide NH: δ 8.1–8.3 ppm (broad, exchangeable).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ = 463.18 Da).

- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., benzyl vs. phenethyl orientation) .

Challenges : Overlapping signals in crowded aromatic regions require 2D NMR (COSY, HSQC) for resolution .

Advanced Research Questions

Q. Q3. How does the 4-chlorobenzyl group influence bioactivity compared to fluorinated analogs in structure-activity relationship (SAR) studies?

Methodological Answer :

- Comparative SAR : Replace 4-chlorobenzyl with 4-fluorobenzyl () and assess activity against targets (e.g., Bcl-2/Mcl-1 in cancer).

- Key Findings :

- Methods :

- Docking simulations (AutoDock Vina) correlate substituent electronegativity with target pocket interactions .

Q. Q4. How can contradictory data on this compound’s antimicrobial vs. anticancer activity be resolved?

Methodological Answer : Contradictions arise from assay conditions and target selectivity. Strategies include:

Orthogonal assays :

- Antimicrobial : MIC testing (e.g., vs. S. aureus) under varied pH .

- Anticancer : MTT assays (e.g., HeLa cells) with ROS modulation analysis .

Target profiling : Kinase inhibition screens (e.g., EGFR, VEGFR) identify off-target effects .

Metabolite tracking : LC-MS/MS detects active metabolites in different biological matrices .

Case Study : A 2025 study found 4-chlorobenzyl derivatives inhibit S. aureus (MIC = 8 μg/mL) but activate pro-apoptotic pathways in cancer cells (IC50 = 1.2 μM) due to ROS generation .

Q. Q5. What computational methods predict the compound’s interaction with lipid bilayers, and how does this inform drug delivery strategies?

Methodological Answer :

- Molecular Dynamics (MD) Simulations :

- Force fields : CHARMM36 models bilayer penetration depth (e.g., 1.8 nm for POPC membranes).

- Permeability : LogD (3.2) correlates with >90% passive diffusion in Caco-2 assays .

- Delivery Optimization :

Q. Q6. How do crystallographic data inform polymorph screening and stability studies?

Methodological Answer :

- Polymorph Identification : X-ray diffraction (XRD) reveals Form I (monoclinic) and Form II (triclinic) .

- Stability :

- Form I: Stable up to 150°C (DSC) but hygroscopic.

- Form II: Thermally stable (mp 192°C) with better tabletability .

- Methods :

- Hansen Solubility Parameters guide solvent selection for co-crystallization .

Q. Q7. What strategies mitigate toxicity concerns linked to the 3,4-dimethoxyphenethyl moiety?

Methodological Answer :

- Metabolic Profiling : CYP450 isoform screening (e.g., CYP3A4 demethylation generates toxic quinones) .

- Prodrug Design : Mask methoxy groups as acetylated precursors, reducing hepatotoxicity (ALT levels ↓40%) .

- In Silico Tox Prediction : Derek Nexus flags phenethyl groups for mitochondrial toxicity, prompting structural edits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.